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dealing with unexpected emissions in CFC-11 atmospheric data

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Compound of Interest		
Compound Name:	Freon-11	
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Technical Support Center: CFC-11 Atmospheric Data Analysis

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals encountering unexpected emissions in Chlorofluorocarbon-11 (CFC-11) atmospheric data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of the recent unexpected CFC-11 emissions?

A1: Scientific assessments have concluded that the unexpected increase in CFC-11 emissions after 2012 was likely due to unreported production, primarily for use as a blowing agent in the manufacture of insulating foams.[1][2] Studies indicated that a significant portion of these emissions originated from eastern China.[2] While emissions from these sources have reportedly declined since 2017-2019, the potential for release from newly created "banks" of CFC-11 in foams and other products remains a subject of research.[2]

Q2: How can I distinguish between a genuine atmospheric signal and local contamination in my measurements?

A2: Differentiating between a true atmospheric event and local contamination is critical. High-frequency pollution events, often seen as sharp peaks in your data, are indicative of recent



emissions from specific upwind sources.[3] To investigate, you should:

- Analyze Blank Samples: Run system and field blank samples to check for contamination in your sampling and analytical equipment.
- Check for Leaks: Use an electronic leak detector to systematically check for leaks in your gas chromatography (GC) system, from the injector to the detector.
- Review Sample Handling: Ensure that all sample collection and handling procedures were followed correctly to rule out contamination during these stages.
- Backward Trajectory Analysis: Use atmospheric transport models to run backward trajectories from your measurement site at the time of the event. This can help identify the potential source region of the air mass.

Q3: What are common causes of "ghost peaks" in a GC-MS analysis of air samples?

A3: Ghost peaks are unexpected signals that can appear even during a blank run. They are typically caused by contamination within the analytical system. Common sources include:

- Septum Bleed: Degradation of the injector port septum can release siloxanes into the system.
- Sample Carryover: Residue from a previous, highly concentrated sample can be injected in a subsequent run.
- Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or in solvents used for cleaning can introduce contaminants.
- Residues in the Inlet Liner: The inlet liner can accumulate non-volatile residues that slowly release compounds at high temperatures.

To resolve this, inspect and replace the septum and inlet liner, thoroughly clean the injector port, and run several blank analyses after a high-concentration sample.

Q4: My retention times are shifting. What should I check?



A4: Inconsistent retention times compromise analyte identification. The most common causes are related to the stability of your GC system's flow and temperature. You should verify:

- Carrier Gas Flow Rate: Check for leaks in the gas lines and confirm the flow rate with a calibrated flow meter. Fluctuations in pressure can cause shifts.
- Oven Temperature Stability: Ensure your GC oven's temperature program is stable and reproducible.
- Column Integrity: Column aging or contamination can alter the stationary phase, affecting retention times. It may be necessary to trim the column inlet or replace the column.

Data Presentation

Table 1: Typical CFC-11 Concentrations in Air

(Illustrative)

Measurement Environment	Typical Concentration Range (pptv)	Notes
Background Air (Remote Site)	225 - 270	Represents the well-mixed global or hemispheric background concentration.[4]
Urban Residential Area	~20% enhancement over background	Can be slightly elevated due to proximity to diffuse sources.
Industrial Site / Landfill	246 - 322+	Can show significant elevation due to direct emissions from industrial processes or offgassing from waste.

Note: Concentrations are highly variable based on location, season, and proximity to sources. pptv = parts per trillion by volume.

Table 2: Key Parameters for GC-MS Analysis of CFC-11



Parameter	Typical Value <i>l</i> Specification	Purpose
Instrument Detection Limit	< 0.2 pptv (with preconcentration)	Defines the lowest concentration reliably detectable by the instrument.
Calibration Standards	3-5 concentration levels	Used to create a calibration curve to quantify sample concentrations.
Working Standard Gas	CFC-11 in purified air (e.g., 250 pptv)	A known concentration standard run regularly to check instrument response and calibration stability.
Blank Samples	< 0.014 pmol/kg	Used to assess system contamination. Values should be close to or below the detection limit.
Measurement Reproducibility	± 1.8%	Indicates the precision of repeated measurements of the same sample.

Experimental Protocols

Protocol: In-Situ Measurement of CFC-11 by GC-MS with Preconcentration

This protocol outlines a standard method for the analysis of atmospheric CFC-11 using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an adsorption-desorption system (ADS) for preconcentration.

1. Principle: An air sample is drawn through a micro-trap cooled to a very low temperature (e.g., -55°C to -165°C), where CFC-11 and other trace gases are adsorbed and concentrated. The trap is then rapidly heated, desorbing the analytes into a high-purity carrier gas stream (e.g., Helium) that carries them into the GC column for separation. The mass spectrometer then detects and quantifies the separated compounds.



2. Apparatus:

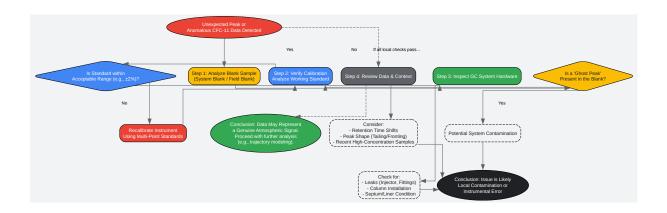
- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Adsorption-Desorption System (ADS) with a micro-trap (e.g., packed with a suitable adsorbent) and thermoelectric cooler.
- High-purity Helium carrier gas with oxygen and moisture traps.
- · Calibrated mass flow controllers.
- Certified CFC-11 calibration standard gas.
- Zero-air or high-purity nitrogen generator for purging.
- 3. Calibration Procedure:
- Multi-point Calibration: Before sample analysis, perform a multi-point calibration by analyzing
 at least three different concentrations of the CFC-11 standard gas to establish a calibration
 curve. This involves plotting the instrument response (peak area) against the known
 concentration.
- Working Standard: Analyze a working standard (a single, known concentration) at regular intervals (e.g., every 2-4 hours or after a set number of samples) to monitor for drift in instrument sensitivity. If the working standard deviates by more than a predefined amount (e.g., ±2%), the system should be recalibrated.
- 4. Sample Collection and Analysis Workflow:
- System Purge: Before sampling, purge the micro-trap with high-purity helium while heated to clean it of any residual compounds.
- Trapping/Preconcentration: Cool the micro-trap (e.g., to -55°C). Draw a precise volume of ambient air (e.g., 2 Liters) through the trap using a mass flow controller. The sample should first pass through a dryer (e.g., Nafion) to remove water vapor.
- Residual Air Removal: After trapping, purge the micro-trap with helium for a short duration to remove any remaining air, water, and CO2.



- Thermal Desorption and Injection: Switch the gas flow to inject mode. Rapidly heat the micro-trap (e.g., to 240°C in 4 seconds) to desorb the trapped compounds. The carrier gas then sweeps the analytes onto the GC column.
- Chromatographic Separation: The GC oven follows a specific temperature program to separate CFC-11 from other compounds based on their boiling points and interaction with the column's stationary phase.
- Mass Spectrometric Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The MS is typically operated in selected ion monitoring (SIM) mode, monitoring for characteristic mass-to-charge ratios of CFC-11 for high sensitivity and specificity.
- Data Analysis: Identify CFC-11 by its retention time and characteristic mass fragments.
 Quantify its concentration by comparing the integrated peak area to the calibration curve.
- 5. Quality Control (QC):
- Run Blanks: Regularly run "zero air" or nitrogen through the entire analytical process to check for system contamination.
- Check Reproducibility: Periodically analyze the same sample or standard multiple times to ensure the precision of the measurements.
- Monitor Pressures and Flows: Continuously monitor carrier gas pressures and flow rates for any unexpected fluctuations.
- Document Everything: Maintain a detailed log of all maintenance, calibrations, and analytical runs.

Mandatory Visualizations

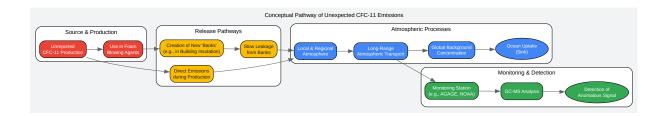




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Caption: Troubleshooting workflow for anomalous CFC-11 data.





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Caption: Conceptual pathway of unexpected CFC-11 emissions.

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